4-(4-{4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}-3-nitrobenzoyl)morpholine
Overview
Description
4-(4-{4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}-3-nitrobenzoyl)morpholine is a useful research compound. Its molecular formula is C22H26N4O6S and its molecular weight is 474.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 474.15730574 g/mol and the complexity rating of the compound is 791. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Antimicrobial Activity
A study by Janakiramudu et al. (2017) explored the synthesis of sulfonamides and carbamates starting from an intermediate closely related to the structure , highlighting their potential in producing compounds with potent antimicrobial activity. The sulfonamide derivatives, in particular, showed significant antifungal efficacy, which suggests the utility of the core chemical structure in developing antifungal agents (Janakiramudu et al., 2017).
Interaction with Nitrous Acid
Research on the interaction of related amines with nitrous acid to form carcinogenic N-nitroso compounds found that ascorbic acid could block this reaction, implying that derivatives of the compound might interact similarly. This insight is crucial for understanding the chemical reactivity and potential risks associated with the compound, as well as strategies to mitigate them (Mirvish et al., 1972).
Ionic Liquid Crystals
Piperidinium, piperazinium, and morpholinium cations, which are structurally similar to parts of the compound , have been utilized in the design of ionic liquid crystals. These findings demonstrate the structural flexibility and potential applications of the compound's derivatives in materials science, particularly in the development of new types of ionic liquid crystals (Lava et al., 2009).
Inhibition of Carbonic Anhydrase
A study by Mincione et al. (2005) on thioureido-substituted sulfonamides, which share functional group similarities with the compound , revealed their potential as inhibitors of carbonic anhydrase isozymes. This inhibition activity is significant for therapeutic applications, such as treating glaucoma by reducing intraocular pressure (Mincione et al., 2005).
Properties
IUPAC Name |
[4-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]-3-nitrophenyl]-morpholin-4-ylmethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O6S/c1-17-2-5-19(6-3-17)33(30,31)25-10-8-23(9-11-25)20-7-4-18(16-21(20)26(28)29)22(27)24-12-14-32-15-13-24/h2-7,16H,8-15H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRYOTMABJUOTHE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=C(C=C(C=C3)C(=O)N4CCOCC4)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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